molecular formula C11H21NO3 B14384709 2-Nitroundecan-5-one CAS No. 90072-88-1

2-Nitroundecan-5-one

Cat. No.: B14384709
CAS No.: 90072-88-1
M. Wt: 215.29 g/mol
InChI Key: XCFXLQQXCQMTJE-UHFFFAOYSA-N
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Description

2-Nitroundecan-5-one is an organic compound characterized by a nitro group (-NO2) attached to the fifth carbon of an undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroundecan-5-one typically involves the nitration of undecane derivatives. One common method is the nitration of 5-undecanone using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperatures to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Nitroundecan-5-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: 2-Aminoundecan-5-one.

    Oxidation: 2-Nitroundecanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitroundecan-5-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitroundecan-5-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

    2-Nitrodecane-5-one: Similar structure but with a shorter carbon chain.

    2-Nitrododecan-5-one: Similar structure but with a longer carbon chain.

    2-Nitrohexan-5-one: Similar structure but with a much shorter carbon chain.

Uniqueness: 2-Nitroundecan-5-one is unique due to its specific chain length and the position of the nitro group, which influence its chemical reactivity and potential applications. Its balance of hydrophobic and hydrophilic properties makes it suitable for various applications in different fields.

Properties

CAS No.

90072-88-1

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

2-nitroundecan-5-one

InChI

InChI=1S/C11H21NO3/c1-3-4-5-6-7-11(13)9-8-10(2)12(14)15/h10H,3-9H2,1-2H3

InChI Key

XCFXLQQXCQMTJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCC(C)[N+](=O)[O-]

Origin of Product

United States

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